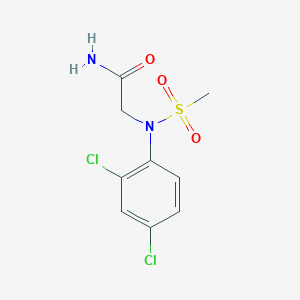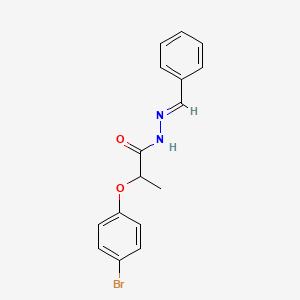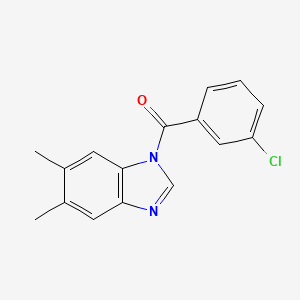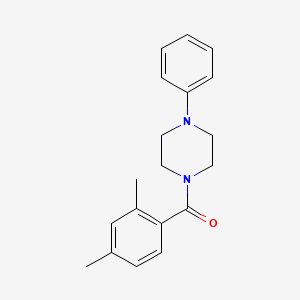
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCMG belongs to the family of NMDA receptor antagonists, which are known for their ability to modulate the activity of glutamate, a neurotransmitter that plays a crucial role in various physiological processes.
Wirkmechanismus
DCMG acts as an NMDA receptor antagonist by selectively binding to the glutamate binding site of the receptor, thus preventing the excessive activation of the receptor. This, in turn, reduces the influx of calcium ions into the neurons, which is responsible for the excitotoxicity and neuronal damage observed in neurological disorders.
Biochemical and physiological effects:
DCMG has been shown to modulate the activity of various neurotransmitters, including glutamate, dopamine, and acetylcholine. It also has antioxidant properties and can reduce the production of pro-inflammatory cytokines, which are responsible for neuroinflammation. Additionally, DCMG has been shown to improve cognitive function and memory in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DCMG in lab experiments is its high selectivity towards the NMDA receptor, which reduces the risk of off-target effects. However, DCMG has limited solubility in water, which can make it challenging to use in certain experimental setups. Additionally, DCMG has a relatively short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for DCMG research. One area of interest is the development of DCMG derivatives with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another potential direction is the investigation of DCMG's effects on other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, the combination of DCMG with other therapeutic agents, such as antioxidants and anti-inflammatory drugs, could potentially enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of DCMG involves the reaction of 2,4-dichloroaniline with methylsulfonyl chloride in the presence of a base, followed by the addition of N,N-dimethylglycine. The resulting compound is then purified through recrystallization to obtain DCMG in its pure form.
Wissenschaftliche Forschungsanwendungen
DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. In preclinical studies, DCMG has shown promising results in reducing neuroinflammation, oxidative stress, and neuronal damage, which are the underlying mechanisms of these disorders.
Eigenschaften
IUPAC Name |
2-(2,4-dichloro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-17(15,16)13(5-9(12)14)8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKSGXYFSZPVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)


![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)




